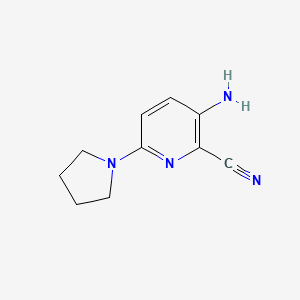

3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

3-amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-9-8(12)3-4-10(13-9)14-5-1-2-6-14/h3-4H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHPBWKPBSDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on Pyridine Precursors

A common approach involves displacement of a halogen atom (usually chlorine) on a pyridine ring by a pyrrolidine nucleophile.

- Starting from 2-chloro-3-aminopyridine-6-carbonitrile or similar halogenated pyridine derivatives, the pyrrolidine ring is introduced via nucleophilic substitution.

- This reaction typically requires a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), and may be catalyzed or facilitated by bases like potassium carbonate.

- Temperature control is critical to optimize yield and minimize side reactions.

This method is supported by industrial processes described for related pyrrolidine-2-carbonitrile intermediates, where halogenated pyrrolidine precursors are reacted in high-boiling polar solvents to give substituted pyrrolidinecarbonitriles.

Palladium-Catalyzed Couplings and Amination Reactions

For more complex derivatives, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to install amino substituents on pyridine or pyrazine rings.

- For example, 5-amino-3-(alkoxy)pyrazine-2-carbonitriles were synthesized via S_NAr displacement followed by Buchwald coupling with amines.

- Although this example is from a pyrazine system, similar strategies can be applied to pyridine derivatives to introduce pyrrolidinyl or dimethylaminopyrrolidinyl groups.

Detailed Reaction Conditions and Data

Research Findings and Observations

- The intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key building block accessible via one-pot reactions without isolation, improving industrial feasibility.

- The use of polar aprotic solvents such as DMF and DMA is critical for promoting nucleophilic substitution on the pyridine ring due to their ability to stabilize charged intermediates.

- Bases such as potassium carbonate and potassium iodide facilitate substitution reactions and improve yields by scavenging acids formed during the process.

- Structural studies on related pyridine derivatives reveal slight twisting and hydrogen bonding in the crystal lattice, which may influence reactivity and purification strategies.

- Palladium-catalyzed amination provides a versatile method to introduce amino substituents with good selectivity and functional group tolerance, useful for analog synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile has several scientific research applications across different fields:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in the study of biological systems and processes, particularly in the development of new drugs and therapies.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

6-[[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino]-3-pyridinecarbonitrile (CAS 247016-69-9)

2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile

- Structure: Pyridine substituted with amino (position 2), pyrrolidinyl (position 6), p-tolyl (position 4), and dual carbonitrile groups (positions 3 and 5).

- Properties : The p-tolyl group increases hydrophobicity, likely improving membrane permeability, while dual carbonitriles enhance electron deficiency, affecting reactivity in nucleophilic substitutions .

- Key Differences : The additional substituents broaden steric bulk and electronic effects, making this compound more suited for targets requiring hydrophobic interactions (e.g., kinase inhibitors) compared to the simpler target compound .

3-Amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile

Table 1: Comparative Analysis of Pyridine Derivatives

Solubility and Reactivity

- The target compound’s pyrrolidinyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the p-tolyl-substituted analogue .

- The carbonitrile at position 2 in the target compound may facilitate nucleophilic additions or cyclizations, similar to ’s 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, where the propargyl alcohol group enables click chemistry modifications .

Biological Activity

3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H13N3, characterized by a pyridine ring with an amino group and a pyrrolidine moiety. The presence of the nitrile group enhances its interaction capabilities with biological targets, potentially influencing its pharmacological effects.

Key Structural Features:

- Pyridine Ring: Provides a basic nitrogen atom that participates in hydrogen bonding.

- Amino Group: Enhances solubility and may influence receptor binding.

- Pyrrolidine Moiety: Increases binding affinity to specific targets due to conformational flexibility.

- Nitrile Group: Facilitates additional hydrogen bonding interactions.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its mechanism may involve modulation of enzyme activity or receptor signaling, making it a candidate for therapeutic applications in neuropharmacology and oncology.

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound through its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant antiproliferative effects.

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties. Its structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Preliminary findings indicate that it may modulate neurotransmitter systems, although detailed studies are required to elucidate these effects.

Case Studies

-

CHK1 Inhibition:

A related study highlighted the compound's potential as a selective CHK1 inhibitor, which plays a crucial role in the DNA damage response pathway. The optimization of similar compounds demonstrated enhanced cellular potency while minimizing off-target effects like hERG channel inhibition, which is critical for cardiac safety profiles . -

Pyrrolo[3,4-c]pyridines:

Research on pyrrolo[3,4-c]pyridine derivatives has shown that compounds with similar scaffolds exhibit a range of pharmacological activities, including analgesic and antitumor effects . This suggests that this compound could also possess diverse therapeutic properties worth exploring.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyrrolidinylpyridine | Lacks the nitrile group | Focus on amino substitution without nitrile effects |

| 3-Pyrrolidinylpyridine | Pyrrolidine group at the 3-position | Different positioning affects biological properties |

| 4-Pyrrolidinylpyridine | Pyrrolidine group at the 4-position | Variations in reactivity and binding affinity |

This comparison highlights how structural variations can influence biological properties and interactions within biological systems.

Q & A

Q. Table 1: Key Crystallographic Parameters (from –10)

| Parameter | Value |

|---|---|

| Space group | P 1 21/c1 |

| Bond angle (C–N–C) | 119.4°–121.1° |

| Torsion angle (pyrrolidine) | −0.9° to −0.8° (disordered) |

| R factor | 0.044 |

Q. Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetic acid, 12 hrs | 45 | 92% |

| Microwave, 2 hrs | 68 | 89% |

| Boc-protected intermediate | 78 | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.